1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone features a unique hybrid structure combining a strained azetidine (four-membered nitrogen heterocycle) with a 1,2,3-triazole ring and a cyclopentylthio-ethanone moiety. The cyclopentylthio group enhances lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c17-12(9-18-11-3-1-2-4-11)15-7-10(8-15)16-6-5-13-14-16/h5-6,10-11H,1-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYRLYROOXBVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Azidoazetidine Precursors
The triazole-azetidine motif is synthesized via CuAAC, leveraging methodologies adapted from boronate-triazole syntheses. Azetidine-3-ols are converted to 3-azidoazetidines through a two-step process:
- Tosylation : Azetidine-3-ol reacts with tosyl chloride (TsCl) in dichloromethane (DCH₃) at 0°C, yielding 3-tosyloxyazetidine (87–92% yield).
- Azide Substitution : Displacement of the tosyl group with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours produces 3-azidoazetidine (95% purity, 89% yield).
CuAAC Reaction with Terminal Alkynes
3-Azidoazetidine undergoes cycloaddition with propiolamide derivatives under conditions optimized for boron-containing substrates:
- Conditions : Copper sulfate (CuSO₄, 0.05 mmol), sodium ascorbate (0.2 mmol), tert-butanol/water (1:1), room temperature.
- Alkyne Selection : Ethyl propiolate or propargyl cyclopentylthioethanone (1.5 equiv) ensures regioselective 1,4-triazole formation.
- Yield : 85–99% for triazolylazetidines, confirmed via ¹H NMR (δ 7.8–8.1 ppm, triazole singlet) and LC-MS.
Table 1: CuAAC Optimization for Triazole-Azetidine Synthesis
| Alkyne Partner | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl propiolate | 2 | 99 | 98 |
| Propargyl thioether | 4 | 92 | 95 |
| Phenylacetylene | 6 | 85 | 90 |
Thioether-Ethanone Side Chain Installation
Synthesis of 2-(Cyclopentylthio)ethanone
The cyclopentylthio group is introduced via nucleophilic substitution:
Coupling with Triazole-Azetidine
The final step involves alkylation of the azetidine nitrogen with 2-bromo-2-(cyclopentylthio)ethanone:
- Conditions : Triazole-azetidine (1.0 equiv), 2-bromoethanone (1.2 equiv), sodium hydride (NaH, 1.5 equiv) in DMF at 60°C for 8 hours.
- Yield : 72% after silica gel chromatography (dichloromethane:methanol, 9:1).
Key Characterization Data :
- ¹H NMR (CDCl₃): δ 1.5–1.8 (m, 8H, cyclopentyl), 3.2 (s, 2H, SCH₂), 4.1 (t, 1H, azetidine), 7.8 (s, 1H, triazole).
- HRMS : [M+H]⁺ calcd. for C₁₆H₂₂N₃OS: 320.1432; found: 320.1429.
Alternative Pathways and Comparative Analysis
Convergent Synthesis via Azide-Triazole Intermediate
A convergent approach synthesizes the triazole and ethanone segments separately:
- Triazole Formation : 3-Azidoazetidine reacts with tert-butyl propiolate (CuI, DIPEA, THF), yielding tert-butyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (88% yield).
- Deprotection and Coupling : Acidic hydrolysis (HCl, dioxane) removes the tert-butyl group, followed by EDCI-mediated coupling with 2-(cyclopentylthio)acetic acid (75% yield).
Solid-Phase Synthesis for Library Generation
Adapting methodologies from triazolopyrazine syntheses, polystyrene-bound 3-azidoazetidine undergoes CuAAC with resin-immobilized alkynes. Cleavage with trifluoroacetic acid (TFA) releases the target compound (62% yield, >90% purity).
Challenges and Optimization Strategies
Azetidine Ring Stability
The four-membered azetidine ring is prone to ring-opening under acidic conditions. Employing pinanediol as a stabilizing agent during CuAAC prevents decomposition.
Regioselectivity in CuAAC
Using electron-deficient alkynes (e.g., ethyl propiolate) ensures 1,4-triazole regioselectivity, critical for maintaining azetidine stereochemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) oxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone exerts its effects involves its interaction with specific molecular targets. The triazole ring and cyclopentylthio group play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Ethanone Scaffolds
Several compounds share the 1,2,3-triazole-ethanone core but differ in substituents and heterocyclic components. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Ring Strain vs. Stability : The azetidine in the target compound likely increases reactivity compared to larger rings (e.g., piperazine in 5i or azepane in 2dag), but may reduce metabolic stability .
- Lipophilicity : The cyclopentylthio group may enhance membrane permeability relative to polar substituents like dichlorophenyl (9g) or methoxyphenyl (2dag) .
Structural and Computational Insights
- X-ray/DFT Analysis : The cyclobutyl-triazolethio compound in was validated via X-ray diffraction and DFT calculations, revealing planar triazole rings and optimal bond lengths for stability . Similar studies on the target compound could elucidate conformational preferences.
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 8a ) or electron-donating groups (e.g., methoxy in 2dag ) on the triazole ring modulate reactivity and interaction with biological targets.
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(cyclopentylthio)ethanone is a synthetic organic molecule featuring a triazole ring, an azetidine moiety, and a cyclopentylthio group. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula: C₁₁H₁₃N₄OS
- Molecular Weight: 253.31 g/mol
The presence of the triazole and azetidine rings is significant as these moieties are known for their roles in various pharmacological applications including antifungal, antibacterial, and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing triazole rings often exhibit antimicrobial activity. A study demonstrated that derivatives similar to this compound showed moderate to excellent activity against various microbial strains. The mechanism of action typically involves inhibition of cell wall synthesis or interference with nucleic acid metabolism.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Methylpyrazole | Pyrazole ring | Antimicrobial |
| 4-Acetyltriazole | Triazole ring | Antifungal |
| 2-Azetidinone | Azetidine ring | Antibacterial |
Anticancer Activity
In silico studies have predicted that this compound may interact with multiple biological targets involved in cancer progression. Computational docking studies suggest favorable interactions with proteins associated with tumor growth and metastasis. Experimental validation through biochemical assays is essential to confirm these interactions.
Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity can be attributed to the modulation of cytokine production and inhibition of inflammatory mediators.
Study on Triazole Derivatives
A significant study published in Molecules investigated the synthesis and biological activity of new triazole derivatives. The findings indicated that these compounds exhibited notable anti-inflammatory activity and cytotoxic effects against human cancer cell lines, supporting the potential therapeutic applications of triazole-containing structures .
In Vitro Studies
In vitro studies on related azetidine derivatives revealed promising results in terms of cytotoxicity against various cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). These findings underscore the potential of triazole-containing azetidine compounds in cancer therapy.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cell division and survival in cancer cells.
- Interaction with DNA : The triazole moiety may facilitate binding to DNA or RNA structures, disrupting normal cellular processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
